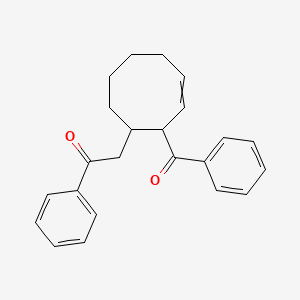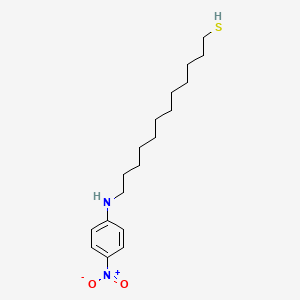
12-(4-Nitroanilino)dodecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-Nitroanilino)dodecane-1-thiol: is an organic compound characterized by a thiol group attached to a dodecane chain, which is further linked to a 4-nitroaniline moiety. This compound is notable for its applications in various fields, including materials science and surface chemistry, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Nitroanilino)dodecane-1-thiol typically involves the reaction of 4-nitroaniline with a dodecane chain containing a thiol group. One common method includes the nucleophilic substitution reaction where 4-nitroaniline reacts with a dodecane halide in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere and a suitable solvent such as ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in 12-(4-Nitroanilino)dodecane-1-thiol can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides.
Reduction: 12-(4-Aminoanilino)dodecane-1-thiol.
Substitution: Thioethers.
Applications De Recherche Scientifique
Chemistry: 12-(4-Nitroanilino)dodecane-1-thiol is used in the formation of self-assembled monolayers on gold substrates, which are crucial in surface chemistry and nanotechnology .
Biology and Medicine: The compound’s ability to form stable monolayers makes it useful in biosensor development and drug delivery systems.
Industry: In industrial applications, it is used as a stabilizer for nanoparticles and as a component in the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which 12-(4-Nitroanilino)dodecane-1-thiol exerts its effects involves the interaction of its thiol group with metal surfaces, forming strong metal-thiolate bonds. This interaction is pivotal in the stabilization of nanoparticles and the formation of self-assembled monolayers. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes .
Comparaison Avec Des Composés Similaires
1-Dodecanethiol: Similar in structure but lacks the nitroaniline moiety, making it less versatile in redox reactions.
4-Nitroaniline: Contains the nitroaniline moiety but lacks the thiol group, limiting its applications in surface chemistry.
Uniqueness: 12-(4-Nitroanilino)dodecane-1-thiol’s combination of a thiol group and a nitroaniline moiety provides a unique balance of reactivity and stability, making it highly valuable in both academic research and industrial applications .
Propriétés
Numéro CAS |
183206-40-8 |
|---|---|
Formule moléculaire |
C18H30N2O2S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
12-(4-nitroanilino)dodecane-1-thiol |
InChI |
InChI=1S/C18H30N2O2S/c21-20(22)18-13-11-17(12-14-18)19-15-9-7-5-3-1-2-4-6-8-10-16-23/h11-14,19,23H,1-10,15-16H2 |
Clé InChI |
PSNZMFFXXPEUIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCCCCCCCCCCCCS)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


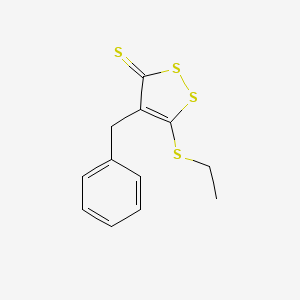
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
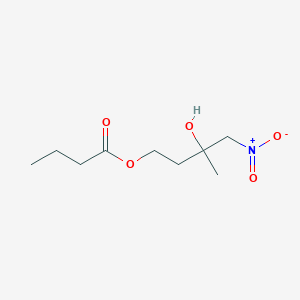
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
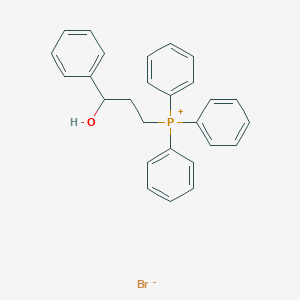
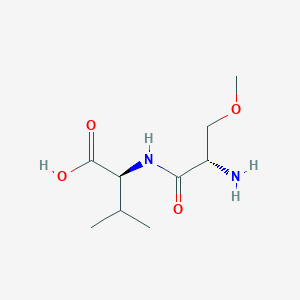
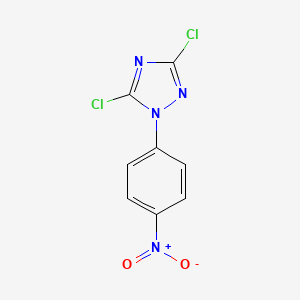
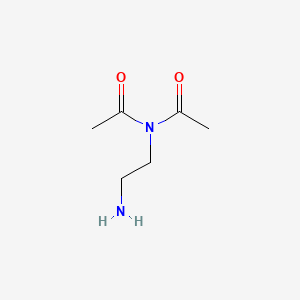
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
